Ethyl 6-oxodecanoate

Description

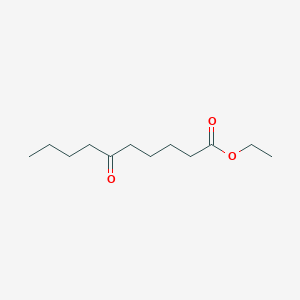

Ethyl 6-oxodecanoate is an ester derivative of 6-oxodecanoic acid, characterized by a 10-carbon aliphatic chain with a ketone group at position 6 and an ethyl ester moiety. Its molecular formula is C₁₂H₂₂O₃, with a molecular weight of 214.30 g/mol (structural isomer of ethyl 5-oxodecanoate) . For instance, 6-oxodecanoic acid—a precursor—is obtained via hydrolysis of methyl 6-oxodecanoate, as described in Organic Syntheses methods .

Properties

IUPAC Name |

ethyl 6-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-5-8-11(13)9-6-7-10-12(14)15-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZTYKKLSUMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453871 | |

| Record name | ethyl 6-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-61-0 | |

| Record name | ethyl 6-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-oxodecanoate can be synthesized through several methods. One common method involves the reaction of 1-iodobutane with hexanedioic acid, followed by esterification . Another method involves the reduction of carboxylic acids to aldehydes, where 6-oxodecanoic acid is treated with oxalyl chloride and then reduced using lithium tri(tert-butoxy)aluminum hydride .

Industrial Production Methods

In industrial settings, the synthesis of ethyl 6-oxodecanoate often involves large-scale esterification reactions. The process typically includes the use of catalysts to increase the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 6-oxodecanoate undergoes hydrolysis under acidic or basic conditions to yield 6-oxodecanoic acid or its carboxylate salt, respectively.

-

Acidic Hydrolysis :

In the presence of aqueous HCl or H₂SO₄, the ester group hydrolyzes to form 6-oxodecanoic acid and ethanol. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, and elimination of ethanol .Reaction :

-

Basic Hydrolysis (Saponification) :

Using NaOH or KOH, the ester converts to the sodium salt of 6-oxodecanoic acid, with ethanol as a byproduct .

Oxidation Reactions

The ketone group at C6 is susceptible to oxidation. Strong oxidizing agents like KMnO₄ or CrO₃ convert it to a carboxylic acid, while milder agents may form intermediates.

-

Pathway with KMnO₄ :

Under acidic conditions, the ketone oxidizes to a carboxylic acid, yielding 6-carboxydecanoyl ethyl ester, which further hydrolyzes to dodecanedioic acid .Reaction :

Experimental studies on similar esters show activation energies (~37 kJ/mol) and reaction rates influenced by catalyst choice (e.g., Au-Pd/TiO₂ enhances efficiency) .

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

-

With NaBH₄ :

Selective reduction of the ketone to 6-hydroxydecanoate occurs without affecting the ester group.

Product : Ethyl 6-hydroxydecanoate. -

With LiAlH₄ :

Both the ketone and ester groups are reduced, yielding 1,6-decanediol.

Elimination and Decarboxylation

Under thermal or catalytic conditions, ethyl 6-oxodecanoate undergoes elimination or decarboxylation.

-

Thermal Decomposition :

Heating above 200°C induces β-scission, producing ethene and shorter-chain carbonyl compounds .

Mechanism : -

Decarboxylation :

Acidic conditions promote decarboxylation of the hydrolyzed 6-oxodecanoic acid, forming CO₂ and a ketone .

Condensation Reactions

The ketone participates in aldol-like condensations. For example, with ethyl cyanoacetate, it forms α,β-unsaturated nitriles under basic conditions .

Reaction :

Comparative Reaction Data

Mechanistic Insights

-

Hydrolysis : Follows nucleophilic acyl substitution, with water attacking the carbonyl carbon .

-

Oxidation : Proceeds via radical intermediates in catalytic systems, with O₂ activation on noble metal surfaces .

-

Elimination : Involves six-membered transition states, as observed in ethyl propanoate decomposition .

Scientific Research Applications

Ethyl 6-oxodecanoate is used in a variety of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in the study of metabolic pathways and enzyme reactions.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-oxodecanoate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions. These interactions can affect metabolic pathways and enzyme activities, making it useful in biochemical research .

Comparison with Similar Compounds

Ethyl 5-Oxodecanoate

- Molecular Formula : C₁₂H₂₂O₃

- Molecular Weight : 214.30 g/mol

- CAS Number : 93919-00-7

- Key Differences: The ketone group is at position 5 instead of 6. This positional isomerism influences polarity and solubility.

- Applications : Used in food additives and flavoring agents due to its stability and mild odor .

Ethyl 6-Oxononanoate

- Molecular Formula : C₁₁H₂₀O₃

- Molecular Weight : ~200.28 g/mol (calculated)

- Key Differences: Shorter carbon chain (9 carbons vs. 10 in ethyl 6-oxodecanoate). Reduced chain length lowers boiling point and increases volatility, making it suitable for fragrances or volatile organic reactions.

- Research Findings : Shorter-chain oxo-esters are often preferred in green chemistry for their lower environmental persistence .

Ethyl 6-(2,5-Dichlorophenyl)-6-Oxohexanoate

- Molecular Formula : C₁₄H₁₆Cl₂O₃

- Molecular Weight : ~303.20 g/mol (calculated)

- CAS Number : 898778-14-8

- Key Differences :

- Incorporates a dichlorophenyl substituent, introducing aromaticity and electron-withdrawing effects.

- Chlorination enhances biological activity but raises toxicity concerns.

- Applications : Likely used in agrochemicals or pharmaceuticals, where halogenation improves target specificity .

Data Table: Comparative Overview

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Applications |

|---|---|---|---|---|---|

| Ethyl 6-oxodecanoate | C₁₂H₂₂O₃ | 214.30 | Not provided | Ketone at C6, long aliphatic chain | Surfactants, intermediates |

| Ethyl 5-oxodecanoate | C₁₂H₂₂O₃ | 214.30 | 93919-00-7 | Ketone at C5, higher polarity | Food additives |

| Ethyl 6-oxononanoate | C₁₁H₂₀O₃ | ~200.28 | Not provided | Shorter chain, increased volatility | Fragrances, green chemistry |

| Ethyl 6-(2,5-DClPh)-6-oxohexanoate | C₁₄H₁₆Cl₂O₃ | ~303.20 | 898778-14-8 | Dichlorophenyl group, enhanced bioactivity | Agrochemicals |

Research Findings and Implications

- Positional Isomerism: Ethyl 5-oxodecanoate’s closer ketone-ester proximity increases dipole interactions, affecting solubility and reactivity in nucleophilic acyl substitutions compared to ethyl 6-oxodecanoate .

- Chain Length Effects: Ethyl 6-oxononanoate’s shorter chain reduces lipid solubility, limiting its use in lipid-based formulations but favoring applications requiring rapid evaporation .

- Halogenation: The dichlorophenyl group in ethyl 6-(2,5-DClPh)-6-oxohexanoate enhances electrophilicity, improving binding to biological targets but necessitating stringent safety protocols .

Biological Activity

Ethyl 6-oxodecanoate (C12H22O3) is an ester compound that has garnered attention for its potential biological activities. This article delves into the biological properties of ethyl 6-oxodecanoate, including its antimicrobial, cytotoxic, and anthelmintic activities, supported by various research findings and data tables.

Chemical Structure and Properties

Ethyl 6-oxodecanoate is characterized by its ester functional group and a keto group located on the sixth carbon of the decanoate chain. Its molecular structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 6-oxodecanoate against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of this compound in inhibiting bacterial growth.

Summary of Antimicrobial Activity

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| E. coli | 0.073 |

| S. aureus | 0.109 |

| K. pneumoniae | 0.083 |

| E. sakazakii | 0.125 |

These values suggest that ethyl 6-oxodecanoate exhibits significant antibacterial activity, comparable to established antibiotics, which is crucial in combating multi-drug resistant (MDR) pathogens .

Cytotoxicity

The cytotoxic effects of ethyl 6-oxodecanoate have been evaluated using various cell lines. The compound's cytotoxicity is measured by its lethal concentration (LC50), which indicates the concentration at which 50% of the cells are killed.

Summary of Cytotoxicity Results

| Compound | LC50 (µg/ml) |

|---|---|

| Ethyl 6-oxodecanoate | 280 - 765 |

| Etoposide (control) | 9.8 |

The results demonstrate that while ethyl 6-oxodecanoate shows cytotoxic effects, it is significantly less potent than etoposide, a known chemotherapeutic agent .

Anthelmintic Activity

Ethyl 6-oxodecanoate has also been tested for its anthelmintic properties against parasitic worms. The time taken for paralysis and death in treated worms was recorded to assess efficacy.

Summary of Anthelmintic Activity

| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| Ethyl 6-oxodecanoate | 5 | 10.66 | 64.16 |

| 10 | 8.44 | 48.33 | |

| 20 | 6.83 | 41.86 |

The results indicate that ethyl 6-oxodecanoate exhibits promising anthelmintic activity, outperforming standard treatments like albendazole .

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl 6-oxodecanoate and its derivatives:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of ethyl compounds showed potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in drug development .

- Cytotoxicity Assessment : Research indicated that while ethyl 6-oxodecanoate has cytotoxic properties, further investigations are needed to understand its mechanism of action and potential therapeutic applications .

- Anthelmintic Activity Evaluation : In vivo studies confirmed the effectiveness of ethyl compounds against common parasitic infections, indicating their potential use in veterinary and human medicine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.